molecular formula C14H17NO3 B12546003 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde

Cat. No.: B12546003
M. Wt: 247.29 g/mol
InChI Key: PBOIXPJOANTEBX-QPJJXVBHSA-N
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Description

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a propenyl group and a tetrahydropyran-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with a suitable propenylating agent in the presence of a base. The tetrahydropyran-2-yloxy group can be introduced through the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The propenyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carboxylic acid.

    Reduction: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexyn-1-ol
  • (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-ol
  • 6-(Tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

Uniqueness

6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is unique due to its combination of a pyridine ring, a propenyl group, and a tetrahydropyran-2-yloxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

6-[(E)-3-(oxan-2-yloxy)prop-1-enyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H17NO3/c16-11-13-6-3-5-12(15-13)7-4-10-18-14-8-1-2-9-17-14/h3-7,11,14H,1-2,8-10H2/b7-4+

InChI Key

PBOIXPJOANTEBX-QPJJXVBHSA-N

Isomeric SMILES

C1CCOC(C1)OC/C=C/C2=NC(=CC=C2)C=O

Canonical SMILES

C1CCOC(C1)OCC=CC2=NC(=CC=C2)C=O

Origin of Product

United States

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